The table below summarizes the major milestones in the discovery and development of Berzosertib.
| Year / Period | Milestone / Event | Key Findings / Outcomes | References |
|---|---|---|---|
| Pre-2012 | Discovery & Preclinical Development | Originally discovered by Vertex as VE-822/VX-970; an improved analogue of VE-821 with superior drug-like properties, potency (IC₅₀ = 0.2 nM in cell-free assays), and selectivity. | [1] |
| 2012 | Acquisition & First-in-Human Trial | Acquired by Merck KGaA; first participant enrolled in a clinical study (NCT02157792) on December 10, 2012. | [1] |
| 2012-2019 | Extensive Preclinical Research | Demonstrated strong radiosensitizing and chemosensitizing effects with cisplatin, gemcitabine, and other DNA-damaging agents across multiple cancer models (e.g., PDAC, NSCLC, SCLC). | [1] |
| 2015-2018 | Phase I Clinical Trials (Multiple Combinations) | Early-phase trials established safety profiles and preliminary efficacy. As a monotherapy, it was well-tolerated up to 480 mg/m². Common toxicities in combination therapies included hematological effects like neutropenia and thrombocytopenia. | [1] |
| 2022 | Phase II Setback in SCLC | The global Phase II trial (DDRiver SCLC 250) in relapsed, platinum-resistant SCLC was discontinued due to a low probability of meeting its primary objective. | [2] [3] |
| 2022-Present | Ongoing & Future Development | Continued evaluation in other combinations and settings via investigator-sponsored studies. Merck KGaA progresses oral ATR inhibitor M1774, building on lessons from Berzosertib. | [2] [3] |
The robust preclinical data for Berzosertib was generated using standard, rigorous experimental models.
The following diagram illustrates the core DNA Damage Response (DDR) pathway and the specific point where Berzosertib acts.
Berzosertib inhibits ATR kinase, preventing DNA repair and promoting cancer cell death.
Berzosertib has been investigated in a wide range of clinical trials. As of a 2022 update, it had been studied in approximately 1,000 patients across various combinations [2] [3].
| Combination Partner | Example Indications | Key Phase & Status (as of 2022) |
|---|---|---|
| Chemotherapy (Topotecan, Cisplatin, Carboplatin, Gemcitabine) | Small Cell Lung Cancer (SCLC), Advanced Solid Tumors | Phase II (Topotecan combo in SCLC discontinued; others ongoing) [1] [2] |
| Radiotherapy | Various Solid Tumors | Phase I / Ib (Ongoing in investigator-sponsored trials) [1] |
| PARP Inhibitors (e.g., Veliparib, Olaparib) | Advanced Solid Tumors | Phase I / II (Ongoing) [1] |
| Immunotherapy (e.g., Avelumab) | Metastatic Solid Tumors | Phase I / II (Ongoing) [1] |
| Other DDR Inhibitors (e.g., WEE1 inhibitor) | Acute Myeloid Leukemia (AML), Solid Tumors | Preclinical / Early Phase [1] |
While the development path for Berzosertib has narrowed in certain areas, the broader field of ATR inhibition remains active.
The mechanism of action of berzosertib is based on exploiting the DNA damage response in cancer cells.
The diagram below illustrates how berzosertib disrupts the DNA damage response pathway, leading to cell death in cancer cells.
core mechanism of ATR inhibition by berzosertib
Substantial preclinical data demonstrates berzosertib's ability to sensitize various cancer types to DNA-damaging agents. Key findings are summarized in the table below.
| Cancer Type | Combination Treatment | Key Preclinical Findings | Citation |
|---|---|---|---|
| Head and Neck SCC (HNSCC) | Cisplatin & Radiation | Synergistic decrease in cell viability & colony formation; increased apoptosis. | [5] |
| Non-Small Cell Lung Cancer (NSCLC) | Cisplatin, Gemcitabine | Strong potentiation of cytotoxicity; significant tumor growth regression/delay in patient-derived xenografts. | [4] |
| Small Cell Lung Cancer (SCLC) | Cisplatin | Highly synergistic; inhibited tumor growth and improved survival in mouse models. | [4] |
| Pancreatic Cancer | Radiotherapy | Selective and strong sensitization of cancer cells to radiotherapy in vitro and in vivo. | [4] |
Berzosertib has been evaluated in numerous clinical trials, primarily in combination with other chemotherapies.
| Clinical Aspect | Details |
|---|---|
| Highest Phase | Phase II [6] [7] |
| Primary Indications Under Study | Small Cell Lung Cancer (SCLC), Ovarian Cancer, Soft Tissue Sarcoma, and other solid tumors [6]. |
| Established RP2D | 210 mg/m² IV on Days 2 and 9, in a 21-day cycle with gemcitabine [3]. |
| Key Efficacy Signal (Phase II) | In platinum-resistant SCLC, combination with topotecan showed 36% confirmed objective response rate and median progression-free survival of 4.8 months [8]. |
| Common Adverse Events | Anemia, lymphopenia, thrombocytopenia, neutropenia, nausea, vomiting [3] [8]. |
For researchers designing experiments with berzosertib, the following established protocols provide a reference.
1. In Vitro Cell Viability and Combination Studies [5]
2. Clonogenic Survival Assay [5]
3. Apoptosis Assay [5]
The following workflow maps out the key experimental steps for in vitro synergy and mechanism studies:
in vitro workflow for synergy studies
The table below summarizes and compares the key characteristics of the precursor VE-821 and the clinical candidate berzosertib.
| Property | VE-821 (Precursor) | Berzosertib (Clinical Candidate) |
|---|---|---|
| Role in Development | Lead compound, tool for basic research | Improved clinical candidate |
| ATR Inhibition (Cell-free, IC₅₀) | 26 nM [1] | 0.2 nM [2] |
| ATR Inhibition (Cellular, IC₅₀) | Information Missing | 19 nM [2] |
| Selectivity | >1000-fold selective for ATR over related PIKKs (ATM, DNA-PK, mTOR, PI3Kγ) [1] | >100-fold selective over DNA-PK, ATM, and other PI3Kα kinases [2] |
| Key Limitation | Lacked "drug-like" properties required for clinical progression [2] [3] | Improved solubility and pharmacokinetic (PK) properties [2] |
| Reported Aqueous Solubility | Information Missing | 52 μM [2] |
| Clinical Status | Pre-clinical tool compound | Phase I/II clinical trials [2] |
VE-821 was discovered via high-throughput screening as a potent and selective ATP-competitive ATR inhibitor, but its properties were insufficient for human trials [3] [1]. Berzosertib was rationally designed as an improved analogue, showing significantly greater potency and more suitable pharmacokinetic properties for clinical development [2] [3].
The transition from VE-821 to berzosertib was supported by extensive preclinical experiments demonstrating their mechanism of action and efficacy.
Purpose: To confirm direct inhibition of ATR kinase and test selectivity against related kinases.
Purpose: To determine the cytotoxicity of the compounds alone and their ability to sensitize cancer cells to DNA-damaging agents.
Purpose: To provide evidence of the compounds' mechanism of action by assessing their impact on the DNA damage response.
Purpose: To evaluate the antitumor efficacy and selective sensitization in animal models.
The following diagram illustrates the core DNA Damage Response (DDR) pathway and the mechanism of ATR inhibitors.
This pathway shows how ATR inhibitors block the DNA damage response, pushing cancer cells with replication stress toward cell death.
Berzosertib is the first ATR inhibitor to be extensively evaluated in humans and is currently in multiple Phase I and II clinical trials [2]. It is primarily being investigated in combination with:
Early clinical data indicates that berzosertib is well-tolerated as a monotherapy and shows promising clinical activity in combination, particularly in platinum-refractory small cell lung cancer (SCLC) [2]. A population pharmacokinetic analysis confirmed that its exposure is predictable, and no clinically significant drug-drug interactions were found with carboplatin, cisplatin, or gemcitabine, supporting its continued development [7].
VE-821 served as a critical proof-of-concept tool compound that validated ATR inhibition as a viable cancer therapy strategy. Its successor, berzosertib, was engineered with improved drug-like properties. The transition from bench to bedside was guided by robust experimental protocols demonstrating selective sensitization of cancer cells to DNA-damaging agents, a mechanism rooted in the disruption of the ATR-CHK1 signaling axis.
The table below summarizes the key quantitative data for berzosertib (also known as VX-970, M6620, or VE-822).
| Parameter | Value | Context / Assay Details | Source |
|---|---|---|---|
| Biochemical IC₅₀ | 19 nM | In vitro ATR kinase assay | [1] [2] |
| Cellular IC₅₀ (HNSCC) | 0.25 - 0.29 µM | 72-hour treatment in head and neck squamous cell carcinoma cell lines (Cal-27 and FaDu); cell viability assay | [3] |
| Clinical Dose (RP2D) | 210 mg/m² | Recommended Phase 2 dose when administered with gemcitabine (1000 mg/m²) on days 2 and 9 of a 21-day cycle | [1] |
The core methodology for measuring ATR kinase activity in vitro is the Homogeneous Time-Resolved Fluorescence (HTRF) assay [4] [5]. Here is a detailed breakdown of one referenced protocol [4]:
This assay design is summarized in the workflow below:
In cellular environments, Berzosertib exhibits its effect by disrupting the DNA Damage Response (DDR) pathway.
As shown in the pathway above, Berzosertib prevents ATR from activating its key downstream effector, CHK1, disrupting cell cycle checkpoints and leading to apoptosis, especially in cancer cells under replication stress [2] [3]. This mechanism underlies its observed activity as a chemosensitizer and radiosensitizer [3].
The therapeutic strategy for berzosertib is based on exploiting specific vulnerabilities in cancer cells. The following diagram illustrates its core mechanism and the rationale for its combination with DNA-damaging agents.
Berzosertib inhibits the ATR-mediated DDR pathway, preventing DNA repair and leading to cell death.
This mechanism is particularly effective in tumors with underlying deficiencies in other DDR pathways, such as loss of ATM or p53 function, creating a state of synthetic lethality [1] [2] [3].
Extensive research demonstrates berzosertib's activity across various cancer types and combination regimens. Key quantitative findings are summarized in the table below.
| Cancer Model / Type | Combination Agent | Key Experimental Findings / Clinical Outcomes | Citation |
|---|---|---|---|
| HNSCC (in vitro) | Radiation | Synergistic increase in radiosensitivity; decreased colony formation. | [1] |
| HNSCC (in vitro) | Cisplatin | Synergistic decrease in cell viability (Combination Index, CI < 0.9). | [1] |
| Ovarian Cancer (in vitro/in vivo) | Sacituzumab Govitecan (SG) | SG induces replication stress; combination with ATRi shows distinct effects on DDR. | [4] |
| Advanced Solid Tumors (Phase 1) | Gemcitabine ± Cisplatin | RP2D: Berzosertib 210 mg/m² (D2, D9) + Gemcitabine 1000 mg/m² (D1, D8) Q3W. Manageable safety profile. | [2] |
| Advanced Solid Tumors (Phase 1) | Irinotecan | RP2D: Berzosertib 270 mg/m² + Irinotecan 180 mg/m² every 2 weeks. Promising activity in ATM-mutant tumors (2 partial responses in pancreatic cancer). | [5] |
| Advanced Solid Tumors (Phase 1) | Cisplatin + Veliparib (PARPi) | MTD/RP2D established. Antitumor activity observed in pts with and without HR-deficient tumors, and post-platinum treatment. | [6] |
| Glioblastoma (Preclinical) | Temozolomide (TMZ) | Marked in vitro synergy; limited brain distribution due to P-gp/Bcrp efflux transporters. | [7] |
For researchers and clinicians designing studies with berzosertib, several factors are critical for success.
To evaluate the effects of berzosertib in preclinical models, standard assays for DNA damage and cell survival are employed.
Berzosertib (also known as VX-970, VE-822, M6620) exerts its effects by selectively inhibiting the ATR kinase, a key regulator of the DNA damage response (DDR) [1]. The rational basis for its use, especially in combination with DNA-damaging therapies, stems from the concept of synthetic lethality [2] [3].
The diagram below illustrates how Berzosertib disrupts the DNA damage response pathway.
Berzosertib inhibits ATR, preventing DNA repair and causing cell death.
The following tables summarize key quantitative findings on berzosertib's antitumor activity from preclinical studies.
Table 1: In Vitro Cytotoxic Activity of Berzosertib
| Cell Line | Cancer Type | Treatment | Key Metric | Result | Citation |
|---|---|---|---|---|---|
| Cal-27 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Berzosertib Monotherapy | IC50 (72h) | 0.25 µM | [3] |
| FaDu | Head and Neck Squamous Cell Carcinoma (HNSCC) | Berzosertib Monotherapy | IC50 (72h) | 0.29 µM | [3] |
| MNNG/HOS | Osteosarcoma | Berzosertib Monotherapy | Cell Viability | Dose-dependent decrease | [4] |
| 143B | Osteosarcoma | Berzosertib Monotherapy | Cell Viability | Dose-dependent decrease | [4] |
| PSN-1 | Pancreatic Cancer | Berzosertib + Gemcitabine + XRT (6 Gy) | Apoptosis (Annexin V-FITC/PI) | Increased apoptosis at 48h | [4] |
Table 2: In Vivo Efficacy and Combination Studies
| Model Type | Cancer Type | Treatment Regimen | Key Finding | Citation | | :--- | :--- | :--- | :--- | :--- | | Patient-derived xenograft | Non-Small Cell Lung Cancer (NSCLC) | Berzosertib + Cisplatin | Enhanced tumor growth inhibition vs cisplatin alone; activity in cisplatin-refractory tumors [2] | | PSN-1 Xenograft | Pancreatic Cancer | Berzosertib (60 mg/kg, 6 days) + XRT (6 Gy) | More than doubled tumor growth delay (TV600) vs radiation alone [4] | | Orthotopic Mouse Model | Acute Myeloid Leukemia (AML) | Berzosertib + Gemcitabine | Acute sensitization & increased survival [5] | | Pancreatic Cancer Xenograft | Pancreatic Cancer | Berzosertib + Gemcitabine + Radiation | Marked prolongation of growth delay without increased normal tissue toxicity [5] |
Table 3: Synergistic Combinations with Other Therapies
| Combination Partner | Cancer Model (In Vitro/In Vivo) | Observed Effect | Citation | | :--- | :--- | :--- | :--- | | Cisplatin | HNSCC (FaDu, Cal-27), NSCLC xenografts | Synergistic decrease in cell viability; enhanced tumor growth inhibition [2] [3] | | Gemcitabine | Pancreatic cancer, AML model | Acute sensitization; prolonged growth delay; increased survival [2] [5] | | Radiation (XRT) | HNSCC (FaDu, Cal-27), Pancreatic cancer | Synergistic increase in radiosensitivity; decreased colony formation [3] [4] | | Topotecan | Various cancer cell lines & organoids | Significant synergy in cytotoxicity [6] |
To facilitate the reproduction and critical evaluation of these preclinical findings, here are the detailed methodologies for key experiments cited in the results.
This protocol is based on experiments in HNSCC cell lines [3].
This protocol was used to measure the long-term cytotoxic effects of Berzosertib combined with radiation [3].
This protocol measures the induction of apoptosis following treatment [3].
| Combination Therapy | Berzosertib RP2D & Schedule | Chemotherapy Dose & Schedule | Cycle Length | Key Associated Toxicities |
|---|---|---|---|---|
| Berzosertib + Gemcitabine [1] | 210 mg/m² IV, Days 2 & 9 | Gemcitabine 1000 mg/m² IV, Days 1 & 8 | 21 days | Myelosuppression (neutropenia, thrombocytopenia), fatigue, nausea [1] |
| Berzosertib + Cisplatin [2] | 140 mg/m² IV, Days 2 & 9 | Cisplatin 75 mg/m² IV, Day 1 | 21 days | Myelosuppression, potential for nephrotoxicity and neurotoxicity associated with cisplatin [2] |
| Berzosertib + Carboplatin [2] | 90 mg/m² IV, Days 2 & 9 | Carboplatin AUC 5 IV, Day 1 | 21 days | Myelosuppression [2] |
| Berzosertib + Cisplatin + Veliparib [3] | 210 mg/m² IV, Days 2 & 9 | Cisplatin 40 mg/m² (D1/D8); Veliparib 200 mg BID (D1-3, D8-10) | 21 days | Myelosuppression (anemia, thrombocytopenia, leukopenia, neutropenia) [3] |
The established dosing schedule for Berzosertib is strategically designed to target cancer cells at their most vulnerable state, a concept known as synthetic lethality.
The diagram below illustrates this core rationale and the established dosing schedule for the Berzosertib + Gemcitabine combination.
This protocol is based on the regimen validated in a phase 2 trial for platinum-resistant high-grade serous ovarian cancer and a phase 1 solid tumour trial [6] [1].
The RP2D for Berzosertib with gemcitabine provides a validated backbone for further research. Future directions include:
I hope these detailed application notes and protocols are helpful for your research. Should you require further information on specific combination regimens or preclinical models, feel free to ask.
The table below summarizes the key population PK parameters of Berzosertib, characterized by a linear two-compartment model across a dose range of 18–480 mg/m² [1].
| Parameter (Symbol) | Value (Typical Patient) | Notes / Source |
|---|---|---|
| Model Structure | Two-compartment, linear | Describes plasma concentration-time course [1] |
| Clearance (CL) | 65 L/h | Accounts for inter-individual variability [1] |
| Intercompartmental CL (Q) | 295 L/h | Distributional clearance between compartments [1] |
| Central Volume (V1) | 118 L | Volume of the central compartment [1] |
| Peripheral Volume (V2) | 1030 L | Volume of the peripheral compartment [1] |
| Terminal Half-Life | ~17 hours | Estimated from population PK model [1] |
| p-Chk1 IC50 | ~110 ng/mL | Total plasma conc. for 50% inhibition (preclinical-derived) [1] |
Further studies elucidate the disposition and tissue distribution of Berzosertib, which are critical for its application.
For researchers aiming to study Berzosertib, here are methodologies for core pharmacokinetic and metabolic assays.
This protocol is adapted from the bioanalytical methods used in clinical PK studies [1].
This method is suitable for assessing the free fraction of Berzosertib [3].
% Unbound = (Peak Area in Buffer Chamber / Peak Area in Plasma Chamber) × 100%The following diagram synthesizes the key ADME (Absorption, Distribution, Metabolism, Excretion) processes of Berzosertib, integrating data from population PK, mass balance, and tissue distribution studies [4] [2] [3].
I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any specific methodology, please feel free to ask.
| Cancer Type / Trial Phase | Treatment Arms & Dosing Schedule | Recommended Phase 2 Dose (RP2D) | Key Efficacy Findings | Primary Toxicities |
|---|
| Advanced Solid Tumours (Phase 1) [1] | Berzosertib + Gemcitabine: Gemcitabine 1000 mg/m², Days 1 & 8 + Berzosertib, Days 2 & 9, Q3W.
Berzosertib + Gemcitabine + Cisplatin: Gemcitabine 875 mg/m², Days 1 & 8 + Cisplatin 60 mg/m², Day 1 + Berzosertib, Days 2 & 9, Q3W. | Berzosertib 210 mg/m² + Gemcitabine 1000 mg/m² (no cisplatin). | Most patients achieved best response of Partial Response (PR) or Stable Disease (SD). [1] | Not specified for RP2D; Dose-Limiting Toxicities (DLTs) observed during escalation. [1] | | Platinum-Resistant High-Grade Serous Ovarian Cancer (Phase 2) [2] [3] | Control: Gemcitabine 1000 mg/m², Days 1 & 8, Q3W.
Experimental: Gemcitabine 1000 mg/m², Days 1 & 8 + Berzosertib 210 mg/m², Days 2 & 9, Q3W. | Protocol used fixed dose (berzosertib 210 mg/m²). [2] | Improved median PFS (22.9 vs. 14.7 weeks); Final OS analysis suggested benefit in PFI ≤3 months and ATM-negative/low subgroups. [2] [3] | Neutropenia (47%), thrombocytopenia (24%). [2] | | Advanced Urothelial Carcinoma (Phase 2) [4] [5] | Control: Cisplatin 70 mg/m², Day 1 + Gemcitabine 1000 mg/m², Days 1 & 8, Q3W.
Experimental: Cisplatin 60 mg/m², Day 1 + Gemcitabine 875 mg/m², Days 1 & 8 + Berzosertib 90 mg/m², Days 2 & 9, Q3W. | Not defined (trial did not show benefit). [4] | No PFS benefit (median 8.0 months for both); shorter median OS with berzosertib (14.4 vs. 19.8 months). [4] [5] | Increased grade 3/4 thrombocytopenia (59% vs. 39%) and neutropenia (37% vs. 27%). [4] | | Advanced Solid Tumours (Phase 1, Cisplatin Combo) [6] | Cisplatin 75 mg/m², Day 1 + Berzosertib 140 mg/m², Days 2 & 9, Q3W. | Berzosertib 140 mg/m² + Cisplatin 75 mg/m². [6] | 4 patients achieved Partial Response (2 confirmed). [6] | Neutropenia (20%), anemia (16.7%). [6] |
The following workflows and details are synthesized from the referenced clinical trials to illustrate the general methodology.
The diagram below outlines a common structure for these clinical trials, from patient enrollment through treatment and assessment.
A standard 21-day cycle (Q3W) was used across trials. The timing of berzosertib administration approximately 24 hours after chemotherapy is based on preclinical data suggesting this sequence optimizes efficacy [1] [6].
Administration Notes:
The rationale for combining berzosertib with DNA-damaging agents like gemcitabine and cisplatin is based on targeting the DNA Damage Response (DDR) pathway.
Promising Predictive Biomarkers: Research suggests that certain tumor characteristics may predict better response to berzosertib combination therapy [3]:
The primary dose-limiting toxicities are hematological, requiring careful monitoring and management [1] [4]:
The efficacy of berzosertib combinations is highly context-dependent. The most promising data to date is in platinum-resistant high-grade serous ovarian cancer, particularly in biomarker-selected populations [2] [3]. In contrast, the combination did not improve outcomes in advanced urothelial carcinoma and was associated with greater toxicity [4] [5]. Future clinical development should focus on patient selection based on predictive biomarkers of replication stress and DNA repair deficiency.
The CHARIOT trial (NCT03641547) was a Phase I, open-label, dose-escalation study investigating berzosertib combined with chemoradiotherapy [1] [2] [3]. It featured two cohorts and employed the Time-to-Event Continual Reassessment Method (TiTE-CRM) for dose optimization. Key quantitative findings on safety, dosing, and preliminary efficacy are summarized below.
Table 1: CHARIOT Trial Cohort A1 - Berzosertib with Radiotherapy (Esophageal Cancer) [1] [2]
| Parameter | Details |
|---|---|
| Patient Population | Oesophageal cancer (n=16) for palliative treatment |
| Radiotherapy Regimen | 35 Gy in 15 fractions over 3 weeks |
| Berzosertib Dosing | Tested across six dose levels; administered twice weekly on radiotherapy days |
| Recommended Phase II Dose (RP2D) | 240 mg/m² |
| Dose-Limiting Toxicities (DLTs) | None observed |
| Most Common Grade 3 TRAE | Rash (occurred in 5 patients) |
| Conclusion | Combination was feasible and well-tolerated |
Table 2: CHARIOT Trial Cohort A2 - Berzosertib with Chemotherapy (Advanced Solid Tumours) [1] [2]
| Parameter | Details |
|---|---|
| Patient Population | Advanced solid tumours (n=18) |
| Chemotherapy Regimen | Cisplatin (60 mg/m², Day 1) + Capecitabine (625 mg/m² BID, 21-day cycle) for up to 6 cycles |
| Berzosertib Dosing | Once weekly |
| Recommended Phase II Dose (RP2D) | 140 mg/m² |
| Dose-Limiting Toxicities (DLTs) | 7 DLTs occurred in 2 patients |
| Most Common Grade ≥3 TRAEs | Neutropenia, Thrombocytopenia |
| Treatment-Related Deaths | None reported |
Table 3: Preliminary Efficacy in Irradiated Tumors (Ceralasertib Study) [4] This data from a similar ATR inhibitor (ceralasertib) with palliative radiotherapy provides context for potential efficacy:
| Best Response | Number of Patients (n=23) | Percentage |
|---|---|---|
| Complete Response (CR) | 2 | 9% |
| Partial Response (PR) | 6 | 26% |
| Stable Disease (SD) | 13 | 57% |
| Progressive Disease (PD) | 2 | 9% |
The following methodology is based on the CHARIOT trial design [2].
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and the clinical trial workflow.
This diagram illustrates the theoretical basis for combining Berzosertib with radiotherapy [2] [5].
Title: Mechanism of ATR Inhibition Radiosensitization
This diagram outlines the patient journey and key decision points in the Cohort A1 protocol [2].
Title: CHARIOT Trial A1 Cohort Workflow
Berzosertib (formerly M6620, VX-970) is a first-in-class, highly potent and selective inhibitor of the ataxia telangiectasia and Rad3-related (ATR) protein kinase, a key regulator of the DNA damage response (DDR) [1]. ATR is activated in response to replication stress and DNA damage, playing a critical role in stabilizing replication forks and initiating cell cycle checkpoints [2]. In cancer cells with elevated replication stress due to oncogenic activation or defects in other DDR pathways (e.g., ATM or p53), ATR inhibition leads to synthetic lethality, causing replication fork collapse and cell death [2] [3]. Berzosertib is currently in multiple Phase I and II clinical trials, primarily in combination with DNA-damaging chemotherapeutic agents like cisplatin, carboplatin, and gemcitabine [1].
Checkpoint kinase 1 (CHK1) is a primary downstream substrate of ATR. ATR phosphorylates CHK1 on several residues, including Serine 345 (p-S345) [2]. This phosphorylation event is a direct measure of ATR kinase activity, making p-CHK1 (S345) a proximal and mechanistically rational pharmacodynamic (PD) biomarker for assessing berzosertib target engagement [4] [5].
Preclinical and clinical studies have consistently used the inhibition of p-CHK1 to confirm that berzosertib is effectively hitting its intended target. The total plasma concentration of berzosertib needed to achieve 50% inhibition (IC50) of p-CHK1 in humans was estimated to be approximately 110 ng/mL (95% CI: 62–158 ng/mL) after adjusting for species differences in plasma protein binding [4]. Model simulations have confirmed that at the recommended Phase II doses in combination with chemotherapy, berzosertib concentrations exceed this p-CHK1 IC50 [4] [5].
Table 1: Quantitative Summary of p-CHK1 Inhibition by Berzosertib
| Parameter | Value | Context / Notes | Source |
|---|---|---|---|
| p-CHK1 IC50 | ~110 ng/mL | Total plasma conc. (95% CI: 62-158 ng/mL) | [4] |
| Berzosertib IC50 (Cellular ATR) | 19 nM | Potency in cellular assays | [1] |
| Optimal Admin. Timing | 12-24 hrs after chemo | Corresponds to peak p-CHK1 activation | [4] [3] |
| Biomarker Limitation | Insufficiently sensitive as monotherapy | More robust when combined with genotoxic agents | [2] |
While p-CHK1 is a validated biomarker, it has a key limitation: its inhibition can be insufficiently sensitive for monitoring berzosertib activity without co-administration of a genotoxic agent (e.g., hydroxyurea, cisplatin) in some clinical contexts [2]. Furthermore, the subcellular localization of p-CHK1 may have predictive value. One study found that nuclear-specific enrichment of p-CHK1 correlated with increased sensitivity to the ATR inhibitor elimusertib, suggesting its potential as a predictive biomarker [6].
Recent phosphoproteomic screens have identified a range of novel ATR-dependent phosphorylation events beyond CHK1 that are highly sensitive to berzosertib and its analog gartisertib [2]. These newly discovered substrates represent candidates for a next generation of ATR biomarkers with potentially improved sensitivity and specificity [2].
This protocol is adapted from population PK/PD studies that correlated berzosertib exposure with p-CHK1 inhibition in tumor-bearing mice [4].
Materials:
Procedure:
Tumor Implantation and Treatment:
Tumor Collection and Processing:
Biomarker Analysis (Western Blot):
Biomarker Analysis (IHC):
This protocol is based on the design of Phase I clinical trials (e.g., NCT02157792) that assessed p-CHK1 as a PD biomarker [4] [3].
Materials:
Procedure:
Patient Dosing and Sample Collection:
PBMC Isolation:
p-CHK1 Measurement:
The following diagrams, generated using Graphviz, illustrate the underlying biology and experimental approach.
Diagram 1: ATR-CHK1 Signaling Pathway. Berzosertib inhibits active ATR, preventing the phosphorylation and activation of CHK1. This abrogates key DNA damage responses like cell cycle arrest and fork stabilization, leading to replication fork collapse and cell death, particularly in cancer cells.
Diagram 2: Experimental Workflow for p-CHK1 Analysis. The sequential process for assessing berzosertib pharmacodynamics in a preclinical or clinical setting, from treatment administration to biomarker quantification and correlation with pharmacokinetic data.
The measurement of p-CHK1 (S345) inhibition remains a cornerstone for evaluating the pharmacodynamic activity of berzosertib in both preclinical models and clinical trials. The protocols outlined here provide a standardized framework for researchers to reliably assess target engagement. While p-CHK1 is a robust biomarker, especially in combination with genotoxic chemotherapy, the field is evolving towards novel phosphoproteomic-derived biomarkers discovered through advanced mass spectrometry techniques [2]. Incorporating these next-generation biomarkers, along with attention to factors like subcellular localization of p-CHK1 [6], will further refine patient stratification and optimize the clinical development of berzosertib and other ATR inhibitors.
1. Introduction Berzosertib is a potent, first-in-class small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a key regulator of the DNA damage response (DDR) [1]. It is currently in Phase 2 clinical development for various advanced solid tumors, often in combination with DNA-damaging chemotherapeutic agents [2]. Understanding the clearance mechanisms and metabolic fate of an investigational drug is a critical component of its clinical pharmacology program. A recent human mass balance study utilizing a radioactive microtracer approach and Accelerator Mass Spectrometry (AMS) has provided a comprehensive profile of berzosertib's disposition, identifying metabolic clearance as the predominant pathway and characterizing its major circulating metabolite, M11 [3] [4].
2. Key Findings from the Mass Balance Study A Phase 1, open-label study (NCT05246111) was conducted in patients with advanced solid tumors. Participants received a single intravenous dose of 210 mg/m² berzosertib containing approximately 3 µCi of [¹⁴C]berzosertib, followed by an extension period assessing berzosertib in combination with topotecan [3] [4].
3. Quantitative Data Summary Table 1: Mass Balance Recovery of [¹⁴C]Berzosertib Radioactivity in Humans (n=6)
| Matrix | Cumulative Recovery (Mean % of Dose) |
|---|---|
| Feces | 73.7% |
| Urine | 15.8% |
| Total Recovery | 89.5% |
Table 2: Profile of Circulating Drug-Related Material in Plasma
| Component | Percentage of Total Radioactivity | Pharmacological Activity |
|---|---|---|
| Unchanged Berzosertib | 22% | Active (ATR inhibitor) |
| Total Metabolites | 78% | - |
| Major Metabolite M11 | 28.2% | Inactive |
The following protocol is adapted from the methods section of the recent microtracer study [4].
1. Study Design
2. Bioanalytical Methods
The following diagrams illustrate the key signaling pathway targeted by Berzosertib and the experimental workflow for its mass balance study.
Diagram 1: Berzosertib's mechanism of action in the DNA Damage Response (DDR) pathway. By inhibiting ATR kinase, berzosertib prevents cancer cells from repairing DNA damage, leading to cell death [1] [5].
Diagram 2: Experimental workflow for the microtracer-based mass balance and metabolite identification study of berzosertib [3] [4].
The data from this study have several important implications for the continued development of berzosertib:
The table below summarizes the main hematological toxicities observed across different berzosertib combination regimens, which form the basis for management recommendations.
| Combination Therapy | Most Common Grade ≥3 Hematological Toxicities (Incidence) | Recommended Management Strategies | Clinical Trial Phase & Citation |
|---|
| Berzosertib + Irinotecan | Lymphopenia (30%), Neutropenia (29%), Anemia (25%) [1] | • Establish RP2D at Berzosertib 270 mg/m² + Irinotecan 180 mg/m² (every 2 weeks). • Monitor for febrile neutropenia (a reported DLT) [1]. | Phase 1 [1] | | Berzosertib + Cisplatin | Neutropenia (20%), Anemia (17%) [2] | • Establish RP2D at Berzosertib 140 mg/m² (Days 2, 9) + Cisplatin 75 mg/m² (Day 1) (3-week cycle). • This sequence (cisplatin before berzosertib) is designed to manage toxicity based on preclinical models [2]. | Phase 1 [2] | | Berzosertib + Gemcitabine | Thrombocytopenia, Neutropenia (DLTs reported) [3] | • Establish RP2D at Berzosertib 210 mg/m² (Days 2, 9) + Gemcitabine 1000 mg/m² (Days 1, 8) (3-week cycle) [3]. | Phase 1 [3] | | Berzosertib + Cisplatin + Gemcitabine | Significantly higher rates of Thrombocytopenia (59% vs. 39%) and Neutropenia (37% vs. 27%) vs. chemotherapy alone [4] [5] | • Attenuate chemotherapy doses at the start (e.g., Cisplatin 60 mg/m², Gemcitabine 875 mg/m²). • Active monitoring and dose reductions are critical; excessive chemotherapy attenuation to accommodate berzosertib may compromise efficacy [4] [5]. | Phase 2 [4] [5] |
Q1: What is the underlying mechanism for hematological toxicity with ATR inhibitors like berzosertib? A1: Hematopoietic stem and progenitor cells in the bone marrow have a low tolerance for replication stress and rely heavily on the ATR-mediated DNA damage response (DDR) for survival and proliferation. Inhibiting ATR with berzosertib disrupts this critical pathway, sensitizing these rapidly dividing cells to DNA-damaging agents and leading to myelosuppression [6].
Q2: Why is the scheduling of berzosertib administration so important? A2: Preclinical data indicates that the optimal efficacy and potentially the toxicity profile of berzosertib are schedule-dependent. Administering berzosertib approximately 12-24 hours after chemotherapy (like cisplatin or gemcitabine) has been shown to be superior to simultaneous administration. This sequence allows the chemotherapy to first induce DNA damage and replication stress in cancer cells, which the subsequently administered ATR inhibitor then exacerbates [2] [3].
Q3: Are there predictive biomarkers to identify patients at higher risk for hematological toxicity? A3: While not yet standard for berzosertib, general oncology practice is moving toward pre-treatment genetic testing to predict toxicity. For instance, testing for the UGT1A1 gene variant can identify patients at high risk for severe neutropenia and diarrhea from irinotecan, a common partner drug [7]. Implementing such testing before treatment could be a proactive management strategy, though it may present logistical challenges like turnaround time and insurance coverage [7].
For researchers designing in vitro experiments to study hematological toxicity, the following workflow outlines a physiologically relevant approach using advanced bone marrow models. This model can help bridge the gap between standard in vitro assays and in vivo outcomes.
The workflow leverages a high-content, 3D bone marrow niche (BMN) model that incorporates key cellular components and the tumor microenvironment. This system provides a more physiologically relevant platform for assessing cell viability, drug resistance mechanisms, and hematological toxicity compared to classic suspension assays, potentially increasing the clinical predictivity of your preclinical data [8].
| Combination Therapy | Most Common Grade ≥3 Toxicities (Frequency) | Recommended Phase 2 Dose (RP2D) / Maximum Tolerated Dose (MTD) | Key Dose Reduction Triggers & Context |
|---|
| Berzosertib + Cisplatin + Veliparib [1] [2] | Anemia (37.7%), Thrombocytopenia (32.1%), Leukopenia (24.5%), Neutropenia (22.6%), Lymphopenia (20.8%) [1]. | Cisplatin: 40 mg/m² (D1/D8) Berzosertib: 210 mg/m² (D2/D9) Veliparib: 200 mg BID (D1-3, D8-10) [1] [2]. | High rate of dose modifications: 66% of patients required at least one dose reduction [1] [2]. Myelosuppression was the primary challenge. | | Berzosertib + Cisplatin [3] [4] | Neutropenia (20.0%), Anemia (16.7%) [3]. | Berzosertib: 140 mg/m² (D2/D9) Cisplatin: 75 mg/m² (D1) [3] [4]. | Two DLTs observed: Grade 3 hypersensitivity reaction and Grade 3 increase in alanine aminotransferase [3]. | | Berzosertib + Irinotecan [5] | Lymphopenia (30%), Neutropenia (29%), Anemia (25%) [5]. | Berzosertib: 270 mg/m² + Irinitotecan: 180 mg/m² (every 2 weeks) [5]. | Two Dose-Limiting Toxicities (DLTs) of febrile neutropenia occurred at the RP2D [5]. |
Based on the trial protocols, here are the general principles for managing these therapies:
The following diagram outlines the general decision-making process for managing doses of Berzosertib combination therapy based on the clinical trial protocols.
For researchers designing their own studies or management protocols, the evidence suggests:
Platinum-based chemotherapy causes DNA cross-links, leading to replication stress and DNA double-strand breaks (DSBs). Cancer cells often develop platinum resistance by enhancing their DDR capabilities. ATR (Ataxia Telangiectasia and Rad3-related protein kinase) is a master regulator that manages replication stress.
TP53 mutations) or other features causing high replication stress (e.g., CCNE1 amplification) [2] [3].The diagram below illustrates how Berzosertib intervenes in the cancer cell's DNA damage response machinery.
The efficacy of Berzosertib in overcoming platinum resistance is supported by several clinical trials. The data is summarized in the table below for easy comparison.
| Trial Phase / Type | Cancer Type | Combination Therapy | Key Efficacy Findings | Primary Resistance Mechanisms Identified (Preclinical) |
|---|---|---|---|---|
| Phase 2 Randomized [2] [3] | Platinum-Resistant High-Grade Serous Ovarian Cancer | Gemcitabine + Berzosertib vs. Gemcitabine alone | Median PFS: 22.9 wk (combo) vs. 14.7 wk (mono); HR=0.57. Benefit was most pronounced in patients with a platinum-free interval of ≤3 months [2] [4]. | Loss of nonsense-mediated mRNA decay (NMD) pathway components (e.g., UPF2), which allows cells to bypass ATRi-induced G1 cell cycle arrest and reduces transcription-replication collisions [5]. |
| Phase 2 [6] | Relapsed Small Cell Lung Cancer (SCLC) | Topotecan + Berzosertib | Confirmed ORR: 36% (9/25), with durable responses observed in platinum-resistant patients. Median DOR was 6.4 months [6]. | Information not specified in the provided results. |
| Phase 1 [7] | Advanced Solid Tumors | Cisplatin + Veliparib (PARPi) + Berzosertib | Antitumor activity was observed in patients with and without homologous recombination deficiencies, and in some previously platinum-treated patients. The combination increased RAD51-positive tumor cells in BRCA-wildtype biopsies, indicating enhanced replication stress [7]. | Information not specified in the provided results. |
For researchers aiming to validate or explore these findings, here are summaries of key methodologies from the clinical studies.
This regimen is effective in platinum-resistant ovarian cancer [2].
A method used to identify resistance mechanisms in gastric cancer cells can be adapted for other types [5].
Here are solutions to frequently encountered issues in this field of study.
FAQ: Why is the scheduling of Berzosertib 24 hours after chemotherapy so critical?
FAQ: What are the emerging mechanisms of resistance to ATR inhibitors like Berzosertib?
FAQ: How can the efficacy of Berzosertib combinations be measured in preclinical models?
The provided evidence points to several promising avenues for continued investigation:
CCNE1 amplification, TP53 mutation status, and NMD pathway integrity to better select patients [2] [5] [4].
Berzosertib is a highly potent and selective first-in-class inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase [1] [2] [3]. ATR is a master regulator of the DNA damage response (DDR), activated by single-stranded DNA and replication stress [4] [3].
The following diagram illustrates this core mechanism of synergy.
The sequence of administration is critical for achieving synergy, as informed by preclinical models showing that ATR inhibition is most effective when administered shortly after chemotherapy during peak ATR activation [1] [3].
The table below summarizes validated dosing regimens from clinical trials.
| Chemotherapy Partner | Chemotherapy Dose & Schedule | Berzosertib Dose & Schedule | Cycle Length | Key Clinical Context |
|---|---|---|---|---|
| Gemcitabine [1] [5] | 1000 mg/m², IV, Days 1 & 8 | 210 mg/m², IV, Days 2 & 9 | 21 days | Recommended Phase 2 Dose (RP2D); proven in ovarian cancer trials. |
| Cisplatin [1] | 75 mg/m², IV, Day 1 | 140 mg/m², IV, Day 2 | 21 days | RP2D from phase I study. |
| Sacituzumab Govitecan (SN-38 payload) [4] | 10 mg/m², IV, Days 1 & 8 | 210 mg/m², IV, Days 2 & 9 | 21 days | RP2D from a phase I trial; improved safety profile with targeted delivery. |
| Topotecan [6] | 1.25 mg/m², IV, Days 1-5 | 210 mg/m², IV, Days 2 & 5 | 21 days | Used in mass balance and SCLC studies. |
This standardized workflow can be adapted for in vitro or in vivo models.
Not all tumors respond equally to ATR inhibitor combinations. Identifying tumors vulnerable to this strategy is an active area of research. The following biomarkers have shown promise in preclinical and clinical studies.
| Biomarker Category | Specific Alteration | Associated Response to Therapy |
|---|
| Replication Stress (RS) Signatures [5] | Loss of RB1, CCNE1 amplification, MYC amplification, KRAS amplification/mutation. | RS-High tumors: Highly sensitive to gemcitabine monotherapy; adding Berzosertib may not provide additional benefit. RS-Low tumors: Derive significant benefit from the gemcitabine + Berzosertib combination. | | DNA Damage Repair (DDR) Deficiencies [2] [5] | ATM loss/deleterious mutations. | Synthetic lethality with ATR inhibition; single-agent activity and enhanced synergy with chemotherapy reported. | | HRR Deficiencies [5] | BRCA1/2 mutations, other HRR gene alterations (e.g., BRIP1, RAD51C). | Tumors may be sensitive, but clinical data from an ovarian trial showed benefit of adding Berzosertib to gemcitabine regardless of HRR status. | | Proximal Pharmacodynamic (PD) Biomarkers | Reduction in p-Chk1 levels, increase in γH2AX. | Indicates successful target engagement (ATR inhibition) and escalation of DNA damage, confirming the drug's biological activity [4] [3]. |
Problem: Lack of Synergy or Efficacy
Problem: Excessive Toxicity *In Vivo*
Problem: Inconclusive PD Biomarker Readout
The table below summarizes the key characteristics of Berzosertib's metabolism and its interaction with the CYP3A4 enzyme.
| Aspect | Description and Quantitative Data |
|---|---|
| Primary Clearance Mechanism | Extensive metabolism, mainly mediated by CYP3A4 [1]. |
| Mass Balance Recovery | Mean total recovery of drug-related material in urine and feces was 89.5% by Day 14 after a single IV dose. Distribution was feces: 73.7% and urine: 15.8% [2]. |
| Circulating Components in Plasma | Unchanged Berzosertib constituted only ~22% of total drug-related material. Circulating metabolites accounted for ~78%, with the inactive metabolite M11 being the major one (28.2% of drug-related material) [2]. |
| Pharmacokinetic (PK) Interaction | Population PK analysis concluded no clinically significant PK interaction between Berzosertib and gemcitabine, cisplatin, or carboplatin [1]. |
The following diagram illustrates the primary metabolic pathway of Berzosertib, integrating the quantitative data from mass balance and pharmacokinetic studies.
For researchers aiming to investigate Berzosertib's metabolism and potential drug-drug interactions (DDIs), here are detailed methodologies based on the cited literature.
This protocol is based on the Phase 1 open-label study designed to assess the mass balance, metabolism, and excretion of Berzosertib [2].
While the search results indicate that Berzosertib is metabolized by CYP3A4, a standard experimental approach to confirm and characterize this interaction is through a Physiologically Based Pharmacokinetic (PBPK) modeling strategy, as discussed in the literature [3] [1].
1. What are the main factors limiting berzosertib's efficacy in brain tumors? The limited and heterogeneous brain distribution of berzosertib is a major factor. Its efficacy is constrained by active efflux at the blood-brain barrier (BBB), high non-specific binding in brain tissue, and heterogeneous delivery across different tumor regions [1] [2].
2. Which efflux transporters limit berzosertib's brain penetration? Berzosertib is a substrate for two major efflux transporters at the BBB: P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (Bcrp). Studies in knockout mouse models show that the absence of these transporters significantly increases berzosertib concentration in the brain [1] [2].
3. How does tumor biology affect berzosertib distribution? Distribution within glioblastoma is heterogeneous. The intact BBB in the invasive tumor rim limits drug delivery, resulting in low concentrations. In contrast, the disrupted BBB in the tumor core allows for higher drug accumulation. This creates a sanctuary site for tumor cells in the invasive rim [2].
The table below summarizes key quantitative findings from preclinical studies on factors affecting berzosertib's brain distribution.
| Factor | Experimental Finding | Implication for GBM Therapy |
|---|---|---|
| Efflux Transport (P-gp/Bcrp) | Brain-to-plasma ratio increased 9.5-fold in P-gp/Bcrp knockout mice vs. wild-type [2]. | Confirms active efflux is a major barrier to brain penetration. |
| Brain Tissue Binding | High unbound fraction in brain tissue; low free drug concentration in brain [2]. | High tissue binding reduces therapeutically active (free) drug levels. |
| Tumor Region Exposure | Heterogeneous distribution; concentrations substantially lower in normal brain and invasive tumor rim vs. tumor core [2]. | Incomplete coverage of infiltrative tumor cells leads to treatment resistance. |
| Systemic PK & Protein Binding | Non-linear pharmacokinetics observed in mice; high plasma protein binding [3]. | Saturation of binding may occur at higher doses, influencing dose-exposure relationships. |
For researchers characterizing the brain penetration of compounds like berzosertib, here are detailed methodologies for key experiments.
1. Assessing the Role of Efflux Transporters
2. Determining Free (Unbound) Drug Concentration in Brain
3. Profiling Heterogeneous Intratumoral Distribution
The following diagrams illustrate the mechanisms limiting berzosertib's brain delivery and a standard workflow for assessing its distribution.
Diagram: Mechanisms Limiting Berzosertib Brain Distribution
Diagram: Workflow for Assessing Brain & Tumor Distribution
Based on the identified challenges, research could explore several strategies:
The following table summarizes the efficacy results of Berzosertib combined with various chemotherapeutic agents across different cancer types.
| Combination Therapy | Cancer Type | Study Phase | Recommended Phase 2 Dose (RP2D) | Efficacy Findings (Objective Response Rate - ORR) |
|---|
| Berzosertib + Cisplatin [1] | Advanced Solid Tumours | Phase 1 | Berzosertib: 140 mg/m² (D2, D9) Cisplatin: 75 mg/m² (D1) Q3W | 4/31 patients (despite prior platinum progression) [1] | | Berzosertib + Cisplatin [2] | Advanced Triple-Negative Breast Cancer (TNBC) | Phase 1b | Berzosertib: 140 mg/m² (D2, D9) Cisplatin: 75 mg/m² (D1) Q3W | ORR: 23.4% (11/47 patients) [2] | | Berzosertib + Gemcitabine [3] | Advanced Solid Tumours | Phase 1 | Berzosertib: 210 mg/m² (D2, D9) Gemcitabine: 1000 mg/m² (D1, D8) Q3W | Most patients achieved Partial Response (PR) or Stable Disease (SD) [3] | | Berzosertib + Gemcitabine [4] | Advanced Non-Small Cell Lung Cancer (NSCLC) | Phase 1 Expansion | Berzosertib: 210 mg/m² (D2, D9) Gemcitabine: 1000 mg/m² (D1, D8) | ORR: 10.5% (4/38 patients); Higher ORR in patients with high TMB/LOH [4] | | Berzosertib + Irinotecan [5] | Advanced Solid Tumours (mostly Colorectal, Pancreatic) | Phase 1 | Berzosertib: 270 mg/m² Irinotecan: 180 mg/m² Q2W | 2 Partial Responses in Pancreatic cancer patients with ATM alterations [5] |
The efficacy of Berzosertib combinations is highly dependent on specific dosing schedules. Below are the core methodologies from the clinical trials that demonstrated activity.
Berzosertib with Cisplatin (for Solid Tumors and TNBC) [1] [2]:
Berzosertib with Gemcitabine (for Solid Tumors and NSCLC) [4] [3]:
Berzosertib with Irinotecan (for Advanced Solid Tumors) [5]:
The biological rationale for combining Berzosertib with DNA-damaging agents is well-established. The diagram below illustrates this synthetic lethality approach.
The diagram shows that Berzosertib (an ATR inhibitor) creates a synthetic lethality effect. Cancer cells, especially those with underlying DNA repair defects (like TP53 mutations), are reliant on the ATR-mediated pathway to survive the DNA damage caused by chemotherapy. Inhibiting ATR with Berzosertib blocks this crucial survival signal, forcing the cancer cells into cell death [6] [1] [3].
Is Berzosertib effective as a monotherapy? The clinical data from the search results primarily investigates Berzosertib in combination regimens. Its mechanism of action suggests it is most effective when used to impair the DNA damage response induced by other agents, and the clinical efficacy summarized above supports this combination strategy [6] [1] [3].
What is the critical factor in scheduling Berzosertib with chemotherapy? Timing is crucial. Preclinical and clinical data indicate that administering Berzosertib approximately 24 hours after chemotherapy (e.g., Cisplatin or Gemcitabine) yields optimal efficacy. This schedule allows time for the chemotherapy to induce DNA damage and replication stress, which the tumor cell then depends on ATR to survive, making it maximally vulnerable to ATR inhibition [1] [3].
Are there biomarkers predictive of response to Berzosertib combinations?
While still exploratory, emerging evidence points to potential biomarkers. Responses to Berzosertib + Irinotecan were observed in patients with ATM alterations [5]. In a study of Berzosertib + Gemcitabine for NSCLC, higher response rates were seen in tumors with high Tumor Mutational Burden (TMB) and high Loss of Heterozygosity (LOH) [4]. Defects in the ATM-p53 signaling pathway are also thought to increase reliance on ATR, potentially conferring greater sensitivity [3].
What are the main safety concerns with these combinations? The most common adverse events across trials are myelosuppressive, including anemia, thrombocytopenia, leukopenia, and neutropenia [6] [5] [1]. This is consistent with the mechanism of combining DNA-damaging agents. Dose reductions and monitoring are often necessary.
The table below summarizes the key efficacy and safety findings from clinical trials investigating berzosertib in combination with cisplatin-based therapies.
| Trial Design & Population | Treatment Regimens | Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) | Key Grade 3/4 Adverse Events |
|---|---|---|---|---|---|
| Phase 2: Metastatic Urothelial Cancer [1] [2] | Cisplatin/Gemcitabine + Berzosertib (n=46) | Median: 8.0 mo (95% CI, 6.8-NA) [1] | Median: 14.4 mo (95% CI, 10.0-NA) [1] | 54% (CR: 8.7%) [1] | Thrombocytopenia (59%), Neutropenia (37%) [1] |
| Cisplatin/Gemcitabine (Standard Therapy) (n=41) | Median: 8.0 mo (95% CI, 6.0-14.4) [1] | Median: 19.8 mo (95% CI, 14.8-NA) [1] | 63% (CR: 9.8%) [1] | Thrombocytopenia (39%), Neutropenia (27%) [1] | |
| Phase 1b Expansion: Advanced TNBC [3] | Cisplatin + Berzosertib (n=47) | Not Reported | Not Reported | 23.4% (90% CI, 13.7-35.8) [3] | Similar to known profile of the combination; no new safety signals [3] |
| Phase 1: Advanced Solid Tumours [4] [5] | Cisplatin + Berzosertib (n=31) | Not Reported | Not Reported | 12.9% (4/31 patients, 2 confirmed PR) [4] | Neutropenia (20.0%), Anaemia (16.7%) [4] |
To understand the data above, it is helpful to review the design and methodology of the key clinical trials.
Phase 2 Trial in Metastatic Urothelial Cancer (NCT02567409) [1] [2]
Phase 1b Trial in Advanced Solid Tumours and TNBC (NCT02157792) [3] [4] [5]
The scientific rationale for combining berzosertib with cisplatin is rooted in exploiting the DNA damage response (DDR) pathway in cancer cells. The following diagram illustrates this mechanism.
The diagram above shows the intended mechanism of action:
The data presents a clear contrast: while the combination showed promise in early-phase trials across various solid tumors, it did not demonstrate a benefit in a randomized Phase 2 setting for urothelial cancer.
Future research should focus on biomarker-driven studies to identify patient subgroups most likely to benefit from ATR inhibitor combinations, as well as regimens that mitigate bone marrow toxicity [1] [6].
The table below summarizes key efficacy outcomes from clinical studies of berzosertib combined with topotecan in patients with relapsed SCLC.
| Trial / Cohort Description | Patient Population | Key Efficacy Outcomes (Combination Therapy vs Topotecan Alone) |
|---|
| Phase 2 Randomized Trial (N=60) [1] [2] | Relapsed SCLC after 1 or more prior therapies; 52% with platinum-resistant disease [2]. | Overall Survival (OS): 8.9 months vs 5.4 months (HR, 0.53; P = .03) [1] [2]. Progression-Free Survival (PFS): 3.9 months vs 3.0 months (HR, 0.80; P = .44) [1]. Objective Response Rate (ORR): 26% vs 6% (P = .15) [2]. | | Phase 2 Single-Arm Trial (N=25 evaluable) [3] | SCLC with disease progression after prior therapy. | Confirmed ORR: 36% (all partial responses) [3]. ORR in Platinum-Resistant SCLC: 30% [3]. Median Duration of Response (DOR): 6.4 months [3]. |
The efficacy data is derived from specific clinical trial designs.
The therapeutic rationale for combining berzosertib with topotecan is based on targeting a key vulnerability in SCLC.
Diagram: Mechanism of ATR Inhibition in SCLC. SCLC tumors inherently have high replication stress. Topotecan exacerbates this stress by trapping topoisomerase I complexes, leading to DNA damage that strongly activates the ATR kinase. ATR activation enables DNA repair and cell survival. Berzosertib blocks ATR function, disrupting this critical survival pathway and leading to mitotic catastrophe and cell death, an effect that is particularly lethal in cancer cells already under high replication stress [1] [3].
The data presents a nuanced picture for researchers:
Future research should focus on identifying predictive biomarkers (e.g., levels of replication stress) to select patients most likely to benefit and on exploring the combination with newer, more potent ATR inhibitors [1] [2].
| Tissue Type | Relative Exposure (Tissue vs. Plasma) | Key Findings / Notes |
|---|---|---|
| Lymphoid Tissues | Higher | Bone marrow, lymph nodes, and thymus showed extensive distribution. [1] |
| Tumor | Higher | Extensive distribution into tumor tissue. [1] |
| Lung | Data not shown | -- |
| Liver | Data not shown | -- |
| Kidney | Data not shown | -- |
| Plasma | Reference (1x) | Nonlinear PK attributed to saturation of plasma protein binding. [1] |
| Brain | Lower | Exposure was less than in plasma. [1] |
| Spinal Cord | Lower | Exposure was less than in plasma. [1] |
Note: The data in this table is derived from a single preclinical study in tumor-bearing mice following a single IV dose (20 mg/kg). The relative exposures for lung, liver, and kidney were part of the collected tissues, but the specific comparative data was not detailed in the provided abstract. [1]
Understanding the methodology behind the data is crucial for its interpretation.
The following diagram illustrates the primary mechanisms influencing berzosertib's tissue distribution, particularly its limited brain penetration.
The tissue distribution profile of berzosertib has direct consequences for its clinical application and future development.
| ATR Inhibitor | PARP Inhibitor | Cancer Model | Key Synergistic Findings & Quantitative Data | Reference |
|---|---|---|---|---|
| Berzosertib | Veliparib (+ Cisplatin) | Advanced Solid Tumors (Phase I Trial) | Confirmed Partial Response: 3/41 patients (7.3%); Increased RAD51-positive cells in BRCA-wildtype tumors, indicating induced replication stress [1]. | [1] |
| Ceralasertib | Olaparib | Platinum-Resistant HGSOC (Phase II Trial) | Median PFS: 4.2 months overall; 8.2 months in BRCA1 mutant subgroup; CA-125 responses: 3/11 evaluable patients (27%) [2]. | [2] |
| Elimusertib | Talazoparib | TNBC Cells (HCC1937) | Synergy: Strong synergistic effect (ZIP score > 10) in Talazoparib-resistant cells; Mechanism: Downregulation of ATR-Chk1 pathway and cell cycle checkpoint proteins [3]. | [3] |
| Ceralasertib | Olaparib | Olaparib-Resistant HGSOC (Preclinical) | Resensitization: Combined treatment restored olaparib efficacy; Molecular Effects: Downregulated ATR, CHK1, PARP1, and reversed EMT markers [4]. | [4] |
The methodologies from the key studies provide a framework for investigating such combinations.
The following diagram illustrates the core mechanistic rationale behind the ATR and PARP inhibitor synergy, based on the described research.
The diagram shows how PARP inhibition prevents the repair of single-strand breaks, leading to more persistent DNA damage and double-strand breaks during replication. The cancer cell relies on the ATR/CHK1 pathway to stabilize these damaged forks and activate cell cycle checkpoints, providing time for repair. ATR inhibition disrupts this critical backup mechanism, leading to the accumulation of catastrophic DNA damage and synergistic cell death, especially in cells with underlying HR deficiencies [3] [5] [4].
While direct data for Berzosertib + Olaparib is sparse, the consistent synergy observed across different ATRi/PARPi pairs strongly supports the mechanistic rationale. The combination appears promising for overcoming PARPi resistance and may be effective even in BRCA-wildtype tumors by inducing a "BRCA-null like" state [1].
A primary challenge is managing overlapping toxicity, particularly hematological toxicities like anemia, neutropenia, and thrombocytopenia [1] [2]. Optimizing dosing schedules is a key strategy being explored to widen the therapeutic window.
To find more specific information on the Berzosertib and Olaparib combination, you might try searching clinical trial registries like ClinicalTrials.gov using the search string "Berzosertib" AND "Olaparib". This could reveal ongoing or completed trials that have not yet been published in academic journals.
The following table summarizes findings from preclinical and clinical studies on Berzosertib's chemosensitizing and radiosensitizing effects.
| Combination Partner | Study Model | Key Efficacy Findings | Reference |
|---|---|---|---|
| Chemotherapy: Gemcitabine | Phase 1 Study (Patients with advanced solid tumours) | Berzosertib (210 mg/m²) + Gemcitabine (1000 mg/m²) established as Recommended Phase 2 Dose (RP2D); well-tolerated with signs of preliminary efficacy [1]. | |
| Chemotherapy: Topotecan | Phase 2 Study (Patients with relapsed SCLC) | Confirmed Objective Response Rate (ORR) of 36%; median Progression-Free Survival (PFS) of 4.8 months [2]. | |
| Ionizing Radiation (IR) | Murine CRC Models (CT26 & MC38 cells) | Combination with IR enhanced CD8+ T cell infiltration and significantly improved efficacy of anti-PD-L1 immunotherapy [3]. | |
| Ionizing Radiation (IR) | Mouse Model (Female BALB/c) | Did not exacerbate toxicity profiles (e.g., body weight, tissue pathology) associated with total body irradiation (6 Gy) [4]. |
To evaluate Berzosertib's sensitizing potency, researchers use specific experimental designs. The table below outlines the core methodologies from the cited studies.
| Study Focus | Cell Lines / Model | Treatment Protocol | Key Assays & Endpoints |
|---|
| Chemosensitization (with Topotecan in SCLC) [2] | 25 evaluable patients with relapsed SCLC | Topotecan: 1.25 mg/m² i.v., Days 1-5 (21-day cycle). Berzosertib: 210 mg/m² i.v., Days 2 & 5 [2]. | Primary: Objective Response Rate (ORR) by RECIST 1.1. Secondary: Progression-Free Survival (PFS), Overall Survival (OS), Duration of Response (DOR) [2]. | | Radiosensitization (with IR in CRC models) [3] | Murine CRC lines (CT26, MC38); Human CRC lines (HCT116, SW480) | IR: Various doses. Berzosertib: In vivo treatment following IR [3]. | Tumor volume measurement, Flow Cytometry (CD8+ T cell infiltration), Immunoblotting (STING pathway analysis), Immunofluorescence [3]. | | Toxicity Profile (with IR) [4] | Female BALB/c mice | IR: Single 6 Gy dose (Total Body Irradiation). Berzosertib & other ATRi: Single dose before IR [4]. | Gross pathology, body weight, Complete Blood Count (CBC), histopathological examination of tissues [4]. |
Berzosertib's ability to act as a sensitizer originates from its role in the DNA Damage Response (DDR) pathway. The following diagram illustrates the core mechanism.
Building on this core concept, Berzosertib promotes sensitization through distinct downstream signaling pathways when combined with chemotherapy versus radiotherapy, as shown below.
The table below summarizes findings from key clinical studies investigating berzosertib in cohorts with ATM-deficient or ATM-mutant advanced solid tumors.
| Trial Design / Cohort | Clinical Activity Findings | Key Biomarker & Preclinical Insights |
|---|---|---|
| Berzosertib Monotherapy (T2 cohort: ATM-mutant solid tumors) [1] | Limited monotherapy activity: No significant difference in PFS vs. non-ATM mutant cohorts. Short median PFS (<4 months) with progressive disease as best response for most. [1] | Target engagement confirmed: Decreased pS345-CHK1 in on-treatment biopsies. Increased DNA damage (γ-H2AX) and replication stress (pKAP1) markers observed, but did not translate to clinical benefit. [1] |
| Berzosertib + Gemcitabine (Phase 1 in advanced solid tumors) [2] | Preliminary efficacy signs: Combination was well-tolerated. Most patients achieved best response of stable disease or partial response. [2] | Rationale for combination: Preclinical data shows ATM loss increases sensitivity to DNA-damaging agents like cisplatin and radiation, creating reliance on ATR for survival. [3] [2] |
| Berzosertib + Gemcitabine (Expansion in advanced NSCLC) [4] | Modest activity in unselected NSCLC: ORR was 10.5% (4/38). Higher ORR (30%) observed in subgroup with high LOH, suggesting potential biomarker. [4] | Immunological context: ATM-deficient tumors are often immunologically "cold" with low T-cell infiltration, which may limit response to immunotherapy but underscores rationale for DNA-targeting agents. [5] |
The therapeutic strategy for ATR inhibitors like berzosertib in ATM-deficient cancers is based on the concept of synthetic lethality.
The following diagram illustrates this synthetic lethal interaction and the experimental workflow used to validate it.
The clinical data suggests several key considerations for future drug development:
The table below summarizes the key efficacy and safety outcomes from the randomized phase 2 trial (NCT02567409), comparing cisplatin-gemcitabine (CG) with or without Berzosertib [1] [2] [3].
| Outcome Measure | Cisplatin + Gemcitabine (Control Arm) | Cisplatin + Gemcitabine + Berzosertib (Experimental Arm) | Notes |
|---|---|---|---|
| Progression-Free Survival (PFS) | 8.0 months [1] | 8.0 months [1] | Primary endpoint; HR=1.22 (95% CI, 0.72-2.08) [1] |
| Overall Survival (OS) | 19.8 months [1] | 14.4 months [1] | Trend towards inferior survival; HR=1.42 (95% CI, 0.76-2.68) [1] |
| Objective Response Rate (ORR) | 63% [2] | 54% [2] | Includes complete and partial responses |
| Complete Response (CR) Rate | 9.8% [2] | 8.7% [2] | |
| Grade 3/4 Thrombocytopenia | 39% [1] | 59% [1] | Led to more frequent dose reductions |
| Grade 3/4 Neutropenia | 27% [1] | 37% [1] | |
| Median Cisplatin Dose | 370 mg/m² [1] | 250 mg/m² [1] | Significantly lower in experimental arm (p<0.001) |
The trial design and rationale were rooted in the mechanism of action of the involved drugs and preclinical evidence.
The scientific premise for combining these agents involves the DNA Damage Response (DDR) pathway. The following diagram illustrates how Berzosertib was hypothesized to enhance the effect of chemotherapy.
As the diagram shows:
The trial results did not confirm the preclinical hypothesis. The lack of PFS benefit and trend toward worse OS in the experimental arm are attributed to two key factors:
Future research should focus on biomarker-driven approaches to identify patient subgroups most likely to benefit from ATR inhibition. For example, a recent preclinical study suggests that bladder cancer cells with loss of STAG2 (a cohesin complex gene) are more sensitive to Berzosertib, both alone and in combination with cisplatin [6]. Selecting patients based on such molecular features could improve the therapeutic window.